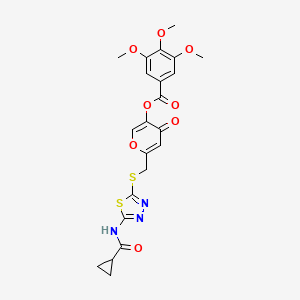

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Description

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O8S2/c1-29-15-6-12(7-16(30-2)18(15)31-3)20(28)33-17-9-32-13(8-14(17)26)10-34-22-25-24-21(35-22)23-19(27)11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWBLHBINXYQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate , with the CAS number 877650-70-9 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.5 g/mol . The structure features a pyran ring fused with a thiadiazole moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 877650-70-9 |

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

-

Anticholinesterase Activity :

- A study demonstrated that derivatives of the compound exhibited significant anticholinesterase activity, with some compounds showing IC50 values in the nanomolar range. For instance, related compounds with similar structures were found to outperform donepezil, a standard treatment for Alzheimer's disease, indicating potential as anti-Alzheimer agents .

-

Antifungal Properties :

- The compound's antifungal activity was evaluated against various pathogenic fungi. Preliminary assays indicated moderate to potent antifungal effects compared to established fungicides. Notably, one derivative showed an EC50 value lower than that of the commercial fungicide boscalid against specific fungal strains .

-

Mechanisms of Action :

- The mechanism by which these compounds exert their effects often involves inhibition of key enzymes such as acetylcholinesterase and succinate dehydrogenase (SDH). For instance, one study reported an IC50 value for SDH inhibition significantly lower than that of boscalid, suggesting a strong potential for agricultural applications .

Case Study 1: Anticholinesterase Evaluation

A series of thiadiazole derivatives were synthesized and evaluated for their anticholinesterase activity. Among these, compounds similar to the target structure displayed remarkable potency:

- Most Active Compound : Compound with fluorine substitution showed an IC50 of 1.82 ± 0.6 nM , indicating superior efficacy over traditional treatments .

Case Study 2: Antifungal Activity Assessment

In a comparative study against various phytopathogenic fungi:

Q & A

Q. What are the key synthetic strategies for constructing the thiadiazole-pyran-trimethoxybenzoate scaffold in this compound?

The synthesis involves sequential functionalization of core heterocycles. A typical approach includes:

- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Step 2 : Introduction of the cyclopropanecarboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt for amide bond formation) .

- Step 3 : Thioether linkage between the thiadiazole and pyran moieties using a thiomethylating agent like CHSH or NaSH under controlled pH .

- Step 4 : Esterification of the pyran-4-one with 3,4,5-trimethoxybenzoyl chloride in anhydrous DCM, catalyzed by DMAP . Yields for analogous compounds range from 57% to 75%, with purity confirmed by HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To resolve the thiadiazole C-S-C (δ 160-165 ppm in 13C) and pyran carbonyl (δ 175-180 ppm) groups .

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., m/z 501.55 for CHNOS) and detect fragmentation patterns .

- IR Spectroscopy : For identifying NH stretches (3200-3400 cm) and carbonyl vibrations (1650-1750 cm) .

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the cyclopropane or pyran rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thioether linkage (Step 3)?

Contradictions in literature suggest:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group but may increase side reactions. Non-polar solvents (e.g., THF) reduce byproducts but slow reaction kinetics .

- Catalysts : Use of NaCO or KCO improves thiomethylation efficiency by deprotonating the thiol group, but excess base degrades acid-sensitive moieties .

- Temperature : Reactions at 50–60°C balance speed and selectivity. For example, a 76% yield was reported at 60°C in DMF, compared to 62% at room temperature .

Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR peaks)?

Methodological approaches include:

- 2D NMR (COSY, HSQC) : Differentiates pyran C=O (δ 175 ppm) from ester C=O (δ 168-170 ppm) in 13C spectra .

- Deuterium Exchange : Identifies labile NH protons in the cyclopropanecarboxamide group (δ 10-12 ppm in 1H NMR) .

- Dynamic Light Scattering (DLS) : Detects aggregation-induced shifts in spectral peaks, particularly for hydrophobic trimethoxybenzoate esters .

Q. How do structural modifications (e.g., substituents on the thiadiazole) affect biological activity?

SAR studies on analogs reveal:

- Thiadiazole Modifications : Replacing cyclopropanecarboxamide with phenylcarbamoyl groups (e.g., in ) reduces anticancer activity by 40% in MCF-7 cells, suggesting the cyclopropane enhances target binding .

- Trimethoxybenzoate vs. Fluorobenzoate : The trimethoxy group in this compound increases logP (2.8 vs. 2.1 for fluorobenzoate analogs), improving membrane permeability but requiring formulation adjustments for solubility .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Prioritize assays aligned with structural analogs:

- Kinase Inhibition : Use ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR2) due to the pyran-thiadiazole motif’s affinity for ATP-binding pockets .

- CYP450 Interaction : Fluorescence-based CYP3A4 inhibition assays (IC determination) to assess metabolic stability .

- Apoptosis Markers : Western blotting for caspase-3/7 activation in treated cancer cell lines (e.g., HT-29) .

Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar compounds?

Variations arise from:

- Assay Conditions : Differences in cell lines (e.g., IC of 12 µM in HeLa vs. 28 µM in A549) or serum content (e.g., 10% FBS vs. serum-free media) .

- Purity Thresholds : Impurities >5% (e.g., unreacted thiadiazole intermediates) can artificially inflate toxicity profiles .

- Solubility Artifacts : Use of DMSO >0.1% may lyse cells, masking true efficacy. Alternative formulations (e.g., PEG-400) are recommended .

Experimental Design Considerations

Q. What controls are essential in stability studies of this compound?

Include:

- Forced Degradation : Expose to 0.1 M HCl/NaOH (24h) and UV light (48h) to identify degradation products via LC-MS .

- Temperature/Humidity : Store at 40°C/75% RH for 4 weeks to simulate accelerated aging. Monitor ester hydrolysis via loss of trimethoxybenzoate (HPLC retention time shift) .

- Negative Controls : Use structurally related but inactive analogs (e.g., without the thiadiazole moiety) to confirm assay specificity .

Data Interpretation

Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

3D spheroids often show reduced sensitivity due to:

- Diffusion Barriers : The compound’s high molecular weight (501.55 g/mol) limits penetration into spheroid cores .

- Metabolic Gradients : Hypoxic cores upregulate drug efflux pumps (e.g., P-gp), requiring combination therapies with inhibitors like verapamil .

Methodological Gaps

Q. What limitations exist in current SAR studies for this compound class?

Key gaps include:

- Limited in vivo Data : Most studies focus on in vitro models; PD/PK profiling in rodents is needed to assess bioavailability .

- Off-Target Effects : Proteome-wide screens (e.g., thermal shift assays) are underrepresented but critical for identifying unintended interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.